molecular formula C10H12N2 B1404373 (2-methyl-1H-indol-4-yl)methanamine CAS No. 1360883-23-3

(2-methyl-1H-indol-4-yl)methanamine

Cat. No. B1404373
M. Wt: 160.22 g/mol
InChI Key: PYZLEBLXSYEQMK-UHFFFAOYSA-N
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Description

Indole derivatives are a class of compounds that have been found in many important synthetic drug molecules . They have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

Indole derivatives can be synthesized using a variety of methods . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. Indole itself is a crystalline colorless solid with a specific odor .

Scientific Research Applications

Novel Synthesis Approaches

Research has developed novel synthetic pathways for producing benzofuran- and indol-2-yl-methanamine derivatives, starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids. This method offers a straightforward approach to generating various substituted compounds, potentially useful for further pharmaceutical applications (Schlosser et al., 2015).

Potential Anticonvulsant Agents

A series of novel schiff bases of 3-aminomethyl pyridine, through condensation reaction with substituted aryl aldehydes/ketones, demonstrated significant anticonvulsant activity. This discovery opens up new avenues for the development of anticonvulsant drugs, showcasing the potential of indol-4-ylmethanamine derivatives in medicinal chemistry (Pandey & Srivastava, 2011).

Anticancer Lead Development

The synthesis of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives revealed potent growth inhibitory action against cancer cell lines. One compound, in particular, showed promising action in reducing prostate weight in animal models, marking it as a lead molecule for treating prostatic hyperplasia (Panathur et al., 2013).

Exploration of Indole-Based Core Structures

Direct and enantioselective iso-Pictet-Spengler reactions with α-ketoamides have been employed to access underexplored indole-based core structures, demonstrating the versatility of indol-4-ylmethanamine derivatives in accessing pharmacologically relevant motifs (Schönherr & Leighton, 2012).

Photocytotoxicity for Cancer Treatment

Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed unprecedented photocytotoxicity under red light to various cancer cell lines, presenting a novel approach for targeted cancer therapy (Basu et al., 2014).

Safety And Hazards

Safety and hazards can vary widely depending on the specific indole derivative. Some indole derivatives can be harmful if swallowed and can cause severe skin burns and eye damage .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

(2-methyl-1H-indol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZLEBLXSYEQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methyl-1H-indol-4-yl)methanamine

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-1H-indole-4-carbonitrile (408 mg, 2.61 mmol) in NH3/MeOH (7 M, 20 mL) was added Raney nickel (100 mg). The mixture was stirred under hydrogen at 1 atmosphere at RT for 3 h. The mixture was filtered with Celite® and the filtrate was concentrated in vacuo to afford (2-methyl-1H-indol-4-yl)methanamine (105) as a yellow solid (398 mg, 95.1%). MS (ESI): m/z=144.3 [M−16]+.
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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